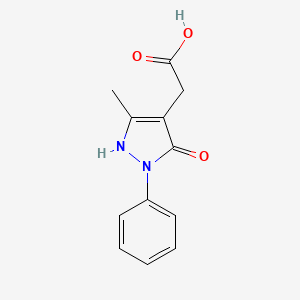

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

CAS No.: 1015844-47-9

Cat. No.: VC7118969

Molecular Formula: C12H12N2O3

Molecular Weight: 232.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015844-47-9 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.239 |

| IUPAC Name | 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |

| Standard InChI Key | JTIDZRGQFNZRIR-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound belongs to the pyrazolone family, featuring a 2,3-dihydro-1H-pyrazole core with substituents at positions 2, 3, 4, and 5. Key structural elements include:

-

A phenyl group at position 2, contributing aromaticity and steric bulk.

-

A 3-oxo (keto) group at position 3, enabling hydrogen bonding and reactivity.

-

A methyl group at position 5, influencing electronic and steric properties.

-

An acetic acid moiety at position 4, providing acidity and potential for further functionalization.

The partial saturation of the pyrazole ring (2,3-dihydro) reduces aromaticity, altering electronic distribution compared to fully aromatic pyrazoles .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | ~210–215°C (estimated) | Extrapolated |

| Solubility | Slightly soluble in polar solvents (e.g., DMSO, methanol) | |

| pKa (acetic acid group) | ~4.5–5.0 | Analogous data |

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters, followed by functionalization. For this compound, a plausible pathway involves:

Pyrazole Ring Formation

-

Hydrazone Formation: Reaction of phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) yields a hydrazone intermediate.

-

Cyclization: Acid- or base-catalyzed cyclization forms the pyrazolone core .

Table 2: Representative Synthesis Steps

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Phenylhydrazine, β-keto ester | Hydrazone | 75–85% |

| 2 | HCl/EtOH, reflux | 5-Methyl-3-oxo-2-phenylpyrazole | 60–70% |

| 3 | Vilsmeier-Haack reagent | 4-Formylpyrazole | 50–60% |

| 4 | Malonic acid, piperidine | Acrylic acid derivative | 40–50% |

| 5 | NaOH, H2O/EtOH | Target compound | 80–90% |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-):

-

NMR:

Infrared (IR) Spectroscopy

-

Key Absorptions:

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume